

Isovanillin-d3 structure and formula

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Compound of Interest

Compound Name: **Isovanillin-d3**

Cat. No.: **B134186**

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An In-depth Technical Guide to **Isovanillin-d3**

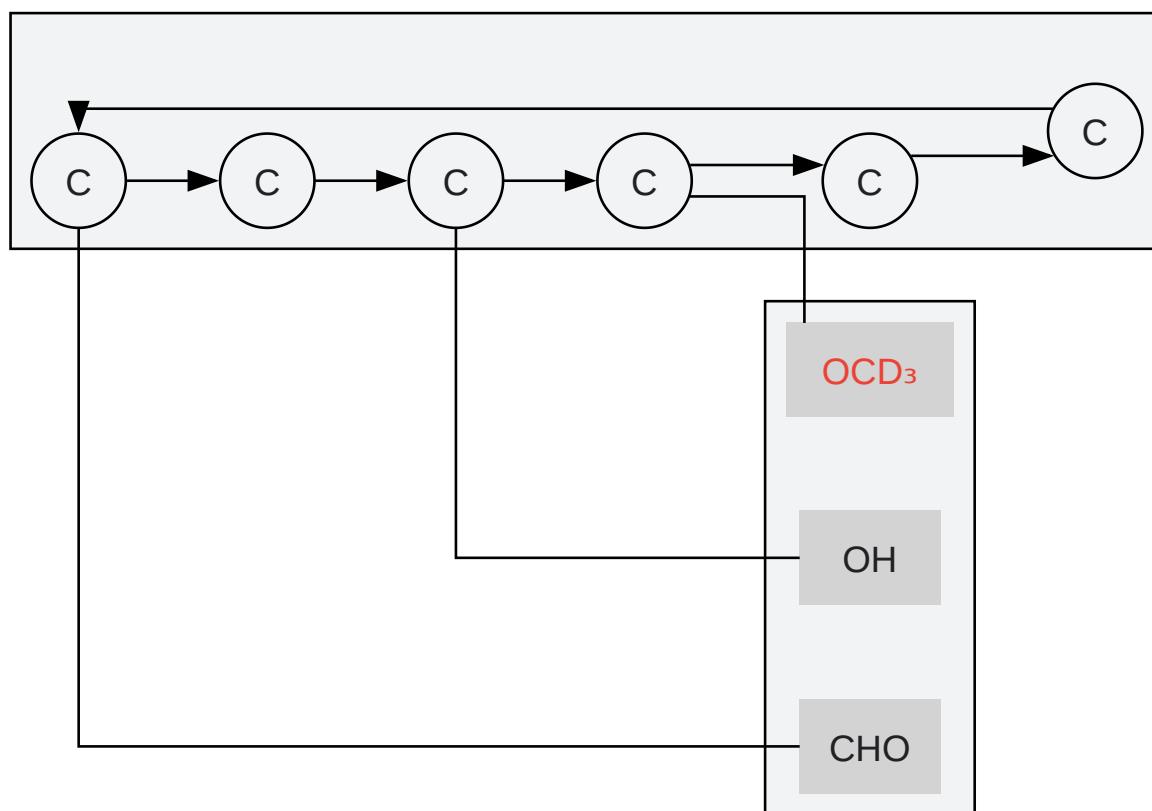
Introduction

Isovanillin-d3 is the deuterium-labeled form of isovanillin, a naturally occurring phenolic aldehyde.^[1] As a stable isotope-labeled compound, it serves as an invaluable tool for researchers, particularly in mass spectrometry-based applications for metabolite identification and quantification. The incorporation of deuterium atoms into the methoxy group provides a distinct mass shift, allowing it to be used as an internal standard in analytical studies. Furthermore, the deuteration can influence the metabolic profile of the molecule, making it a subject of interest in pharmacokinetic and drug development research.^[1] The parent compound, isovanillin, is a known inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics.^{[1][2][3]}

Chemical Structure and Formula

Isovanillin-d3 is structurally identical to isovanillin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methoxy (-OCH₃) group.

Chemical Structure of Isovanillin-d3

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Caption: Chemical structure of **Isovanillin-d3** (3-Hydroxy-4-methoxy-d3-benzaldehyde).

Physicochemical and Quantitative Data

The key properties of **Isovanillin-d3** and its non-deuterated analog, Isovanillin, are summarized below for comparison.

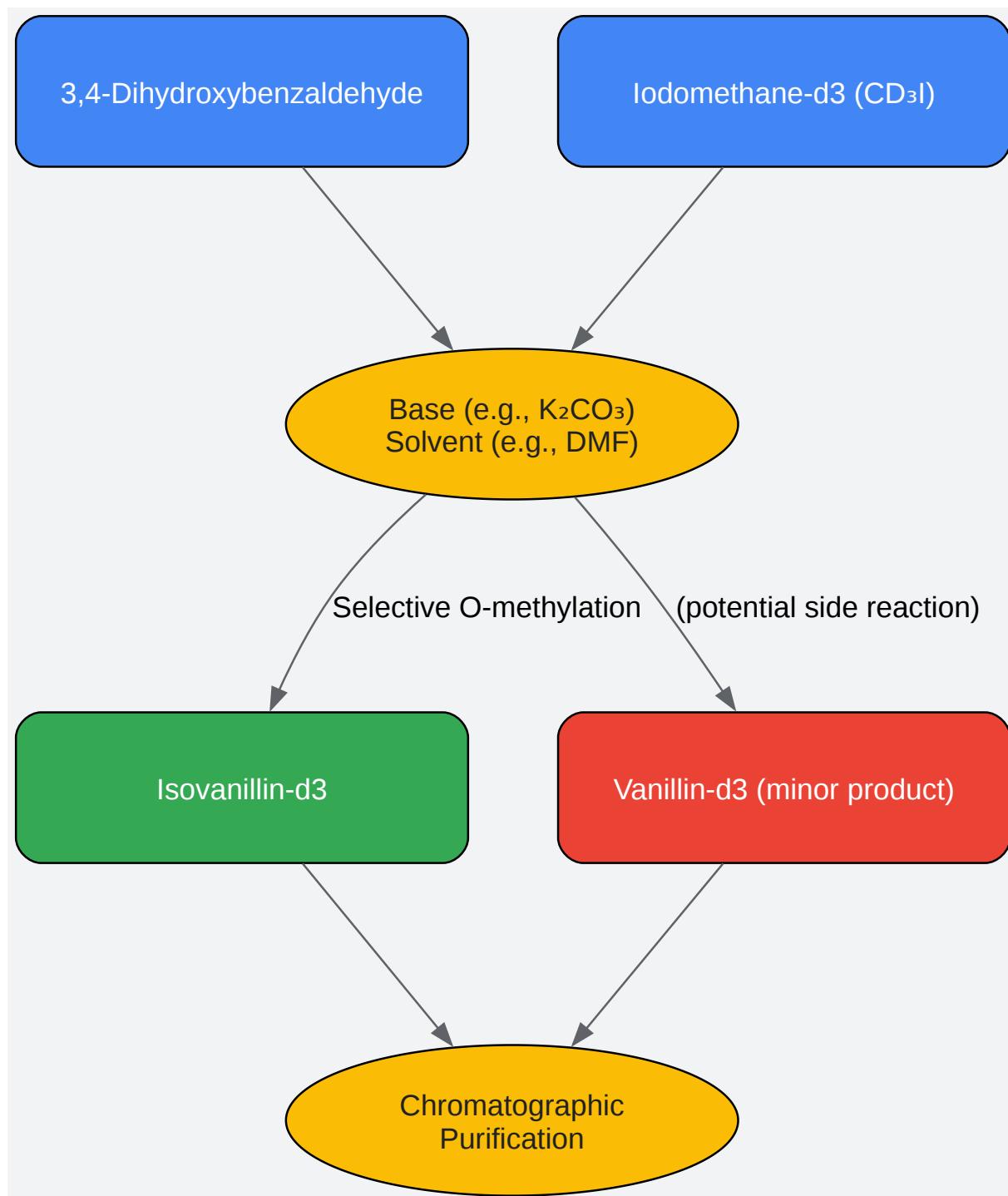
Property	Isovanillin-d3	Isovanillin (Unlabeled)
Molecular Formula	C ₈ H ₅ D ₃ O ₃ [1]	C ₈ H ₈ O ₃ [2] [3] [4] [5] [6]
Molecular Weight	155.17 g/mol [1]	152.15 g/mol [3] [4] [6]
CAS Number	74495-73-1 [1]	621-59-0 [1] [3] [4] [5] [6]
Synonyms	3-Hydroxy-4-methoxybenzaldehyde-d3 [1]	3-Hydroxy-4-methoxybenzaldehyde
SMILES	O=CC1=CC(O)=C(C=C1)OC([2H])([2H])[2H] [1]	COc1ccc(C=O)cc1O [4]
Melting Point	Data not available	112-116 °C [4]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Isovanillin-d3** are not widely published, a logical synthetic route can be derived from established methods for analogous deuterated compounds, such as Vanillin-d3.[\[7\]](#) The most plausible method involves the selective methylation of a catechol precursor using a deuterated methylating agent.

Proposed Synthesis Workflow

The synthesis would likely start from 3,4-dihydroxybenzaldehyde and use a deuterated methyl source, such as iodomethane-d3, to introduce the trideuteromethoxy group.



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Caption: Proposed workflow for the synthesis of **Isovanillin-d3** via selective methylation.

Experimental Protocol: Synthesis and Purification

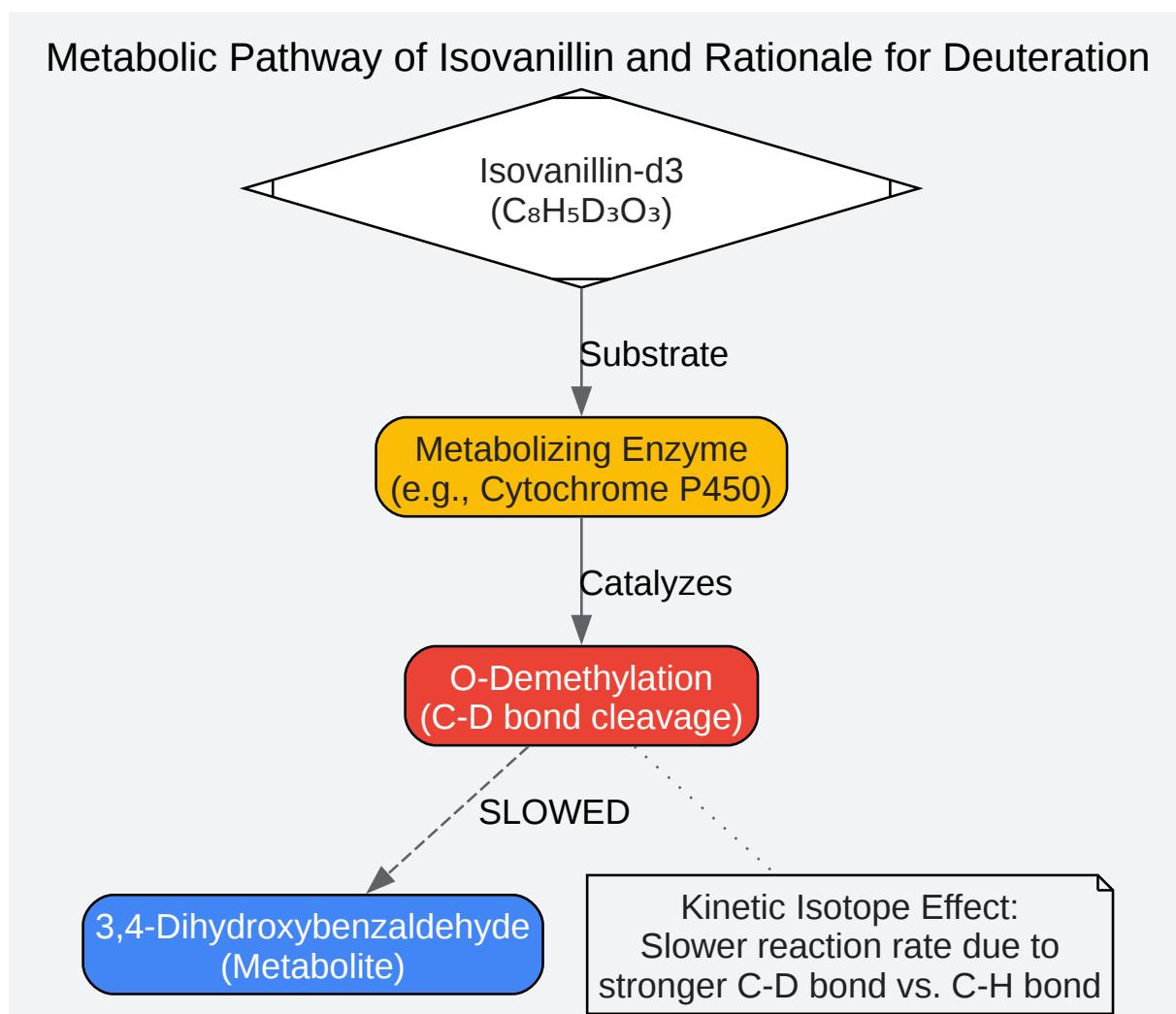
- Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
- Addition of Base: Add a mild base, such as potassium carbonate (K_2CO_3), to the solution to selectively deprotonate one of the hydroxyl groups. The 4-OH is generally more acidic, but selectivity can be challenging.
- Methylation: Slowly add a stoichiometric equivalent of iodomethane-d₃ (CD_3I) to the reaction mixture at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purification: Purify the crude product using column chromatography on silica gel to separate **Isovanillin-d3** from the isomeric byproduct Vanillin-d3 and any unreacted starting material.

Experimental Protocol: Analytical Quality Control

- Mass Spectrometry (MS): Confirm the molecular weight of the final product. The mass spectrum should show a molecular ion peak corresponding to the mass of **Isovanillin-d3** (155.17 g/mol). This confirms the successful incorporation of the three deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum should show the absence of a singlet peak around 3.9 ppm, which corresponds to the methoxy protons (-OCH₃) in unlabeled isovanillin. The presence of all other aromatic and aldehydic proton signals confirms the integrity of the core structure.
 - ¹³C NMR: The spectrum should show a triplet for the deuterated methoxy carbon due to C-D coupling, confirming the location of the deuterium labels.

Application in Metabolic and Pharmacokinetic Studies

Isovanillin is an inhibitor of aldehyde oxidase (AO) and can be metabolized by aldehyde dehydrogenase (ADH).^{[1][2]} Deuteration of drug candidates or probe molecules is a common strategy in drug development to investigate metabolic pathways and improve pharmacokinetic properties. The replacement of hydrogen with deuterium can slow the rate of metabolic reactions that involve the cleavage of the carbon-deuterium bond, a phenomenon known as the Kinetic Isotope Effect (KIE).^[1]



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Caption: Impact of deuteration on the metabolic O-demethylation of Isovanillin.

In the case of **Isovanillin-d3**, the deuteration is at the methoxy group. This site is susceptible to O-demethylation by enzymes such as Cytochrome P450s. The KIE would predict a slower rate of metabolism at this position, potentially leading to higher systemic exposure and a longer half-life of **Isovanillin-d3** compared to its unlabeled counterpart. This makes it a useful tool for studying the role of O-demethylation in the overall clearance of isovanillin and for probing the active site of the metabolizing enzymes.

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